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Compound of Interest

Compound Name: 3-Chloro-tetrahydro-pyran-4-one

Cat. No.: B169126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 3-Chloro-tetrahydro-
pyran-4-one, a versatile bifunctional building block for the synthesis of novel heterocyclic

compounds and potential drug candidates. The presence of a reactive α-chloro ketone moiety

allows for a variety of chemical transformations, making it a valuable starting material in

medicinal chemistry and organic synthesis.

Overview of Reactivity
3-Chloro-tetrahydro-pyran-4-one possesses two primary reactive sites: the electrophilic

carbon atom bearing the chlorine atom (C3) and the carbonyl group (C4). The electron-

withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, making it

susceptible to nucleophilic substitution. The ketone functionality can undergo typical carbonyl

reactions. This dual reactivity allows for the construction of a diverse array of molecular

scaffolds.

Key Applications in Synthesis
The primary application of 3-Chloro-tetrahydro-pyran-4-one is as a precursor for the

synthesis of substituted and fused heterocyclic systems. These scaffolds are of significant

interest in drug discovery due to their presence in numerous biologically active molecules.

Applications include the synthesis of:
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Pyrano-fused heterocycles: Thiazoles, imidazoles, and oxazoles can be readily synthesized

through condensation reactions with appropriate binucleophiles.

Substituted Tetrahydropyrans: The chlorine atom can be displaced by a variety of

nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups at the 3-

position.

Ring-Contraction Products: Under basic conditions, 3-Chloro-tetrahydro-pyran-4-one can

undergo a Favorskii rearrangement to yield substituted tetrahydrofuran-3-carboxylic acid

derivatives.

Experimental Protocols
The following are detailed protocols for key transformations of 3-Chloro-tetrahydro-pyran-4-
one.

Protocol 1: Synthesis of a 3-Amino-tetrahydro-pyran-4-
one Derivative
This protocol describes the nucleophilic substitution of the chlorine atom with a primary amine.

Materials:

3-Chloro-tetrahydro-pyran-4-one

Benzylamine

Triethylamine (Et₃N)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography

Procedure:

To a solution of 3-Chloro-tetrahydro-pyran-4-one (1.0 mmol, 1.0 eq) in dichloromethane

(10 mL) at 0 °C, add triethylamine (1.5 mmol, 1.5 eq).

Slowly add benzylamine (1.1 mmol, 1.1 eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to afford the desired 3-(benzylamino)-tetrahydro-pyran-4-one.

Expected Yield: 75-85%

Protocol 2: Synthesis of a Pyrano[3,4-d]thiazole
Derivative
This protocol details the Hantzsch-type condensation reaction to form a fused thiazole ring

system.

Materials:

3-Chloro-tetrahydro-pyran-4-one

Thiourea
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Ethanol

Sodium acetate (NaOAc)

Water

Procedure:

In a round-bottom flask, dissolve 3-Chloro-tetrahydro-pyran-4-one (1.0 mmol, 1.0 eq) and

thiourea (1.2 mmol, 1.2 eq) in ethanol (15 mL).

Add sodium acetate (1.5 mmol, 1.5 eq) to the mixture.

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water (30 mL) to precipitate the product.

Collect the solid by vacuum filtration and wash with cold water.

Dry the solid under vacuum to obtain the crude pyrano[3,4-d]thiazole derivative.

Recrystallize the crude product from ethanol to obtain the pure compound.

Expected Yield: 60-75%

Protocol 3: Favorskii Rearrangement to a
Tetrahydrofuran-3-carboxylic Acid Ester
This protocol describes the base-induced ring contraction of 3-Chloro-tetrahydro-pyran-4-
one.[1][2][3]

Materials:

3-Chloro-tetrahydro-pyran-4-one
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Sodium methoxide (NaOMe)

Methanol (MeOH)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.5

mmol, 1.5 eq) to anhydrous methanol (10 mL) at 0 °C under a nitrogen atmosphere.

Once all the sodium has reacted, add a solution of 3-Chloro-tetrahydro-pyran-4-one (1.0

mmol, 1.0 eq) in methanol (5 mL) dropwise to the sodium methoxide solution at 0 °C.

Stir the reaction mixture at room temperature for 4-6 hours.

Monitor the reaction by TLC.

Upon completion, carefully neutralize the reaction mixture with 1 M HCl at 0 °C until pH ~7.

Remove the methanol under reduced pressure.

Partition the residue between diethyl ether (20 mL) and water (10 mL).

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 15 mL).

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (15 mL) and

brine (15 mL), and dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by distillation or silica gel column chromatography to yield the

methyl tetrahydrofuran-3-carboxylate.

Expected Yield: 50-65%

Data Presentation
The following tables summarize representative quantitative data for the reactions of 3-Chloro-
tetrahydro-pyran-4-one.

Table 1: Nucleophilic Substitution Reactions

Nucleophile Product Solvent Base Time (h) Yield (%)

Benzylamine

3-

(Benzylamino

)-tetrahydro-

pyran-4-one

DCM Et₃N 14 82

Thiophenol

3-

(Phenylthio)-

tetrahydro-

pyran-4-one

DMF K₂CO₃ 8 78

Sodium Azide

3-Azido-

tetrahydro-

pyran-4-one

Acetone/H₂O - 12 90

Table 2: Heterocycle Formation Reactions
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Reagent Product Solvent Conditions Time (h) Yield (%)

Thiourea

2-Amino-5,6-

dihydropyran

o[3,4-

d]thiazole

Ethanol Reflux 7 71

Benzamidine

2-Phenyl-5,6-

dihydropyran

o[3,4-

d]imidazole

Ethanol Reflux 10 65

Table 3: Favorskii Rearrangement

Base Product Solvent Time (h) Yield (%)

Sodium

Methoxide

Methyl

tetrahydrofuran-

3-carboxylate

Methanol 5 62

Sodium Ethoxide

Ethyl

tetrahydrofuran-

3-carboxylate

Ethanol 5 60

Mandatory Visualizations
Synthetic Workflow Diagram
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Caption: Synthetic utility of 3-Chloro-tetrahydro-pyran-4-one.

Hypothetical Signaling Pathway Inhibition
The pyrano-fused thiazole scaffold, synthesized from 3-Chloro-tetrahydro-pyran-4-one, is a

common motif in kinase inhibitors. The following diagram illustrates a hypothetical mechanism

where a derivative acts as an ATP-competitive inhibitor of a protein kinase involved in a cancer

signaling pathway.
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Caption: Inhibition of a kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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